2-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Overview
Description
2-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
Scientific Research Applications
2-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide has been studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroprotection, it has been shown to protect neurons from oxidative stress and improve cognitive function. In inflammation, it has been studied for its anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of certain enzymes or signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurons, it has been shown to protect against oxidative stress and improve cognitive function. In inflammation, it has been shown to reduce the production of inflammatory cytokines and inhibit the activation of inflammatory cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potential for multiple applications in various fields. However, one of the limitations is that the compound is not readily available commercially and requires specialized equipment and expertise for synthesis.
Future Directions
There are several future directions for research on 2-(benzylsulfonyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide. One direction is to further explore its potential applications in cancer research, neuroprotection, and inflammation. Another direction is to investigate its mechanism of action and identify specific targets for its effects. Additionally, research can focus on developing more efficient methods for synthesis and improving the compound's pharmacological properties.
properties
IUPAC Name |
2-benzylsulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O3S2/c13-12(14,15)10-17-18-11(22-10)16-9(19)7-23(20,21)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCSFLMHQWPEIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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